1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine
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Overview
Description
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine is a boron-containing compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a hexylamine chain. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine typically involves the reaction of hexan-1-amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-nitrogen bond. The reaction conditions generally include mild temperatures and inert atmospheres to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, further increasing the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine undergoes a variety of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted amines. These products have diverse applications in synthetic chemistry and other fields .
Scientific Research Applications
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and hydroboration.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in living organisms.
Mechanism of Action
The mechanism by which 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with electron-rich species, such as hydroxyl groups and amines, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound that lacks the hexylamine chain but shares the dioxaborolane ring structure.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A compound with a similar boron-containing ring but different substituents.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another related compound with an isopropoxy group instead of the hexylamine chain.
Uniqueness
The uniqueness of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine lies in its combination of the dioxaborolane ring and the hexylamine chain. This structure allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to similar compounds .
Properties
Molecular Formula |
C12H26BNO2 |
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Molecular Weight |
227.15 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine |
InChI |
InChI=1S/C12H26BNO2/c1-6-7-8-9-10(14)13-15-11(2,3)12(4,5)16-13/h10H,6-9,14H2,1-5H3 |
InChI Key |
AJMCTZBLONLMJD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCCC)N |
Origin of Product |
United States |
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